Cefprozil

Vue d'ensemble

Description

Cefprozil is a cephalosporin antibiotic used to treat various bacterial infections, including those of the respiratory tract, skin, and urinary tract. Cefprozil is a semi-synthetic antibiotic that belongs to the cephalosporin class of antibiotics. It is used to treat a variety of bacterial infections, including those of the respiratory tract, skin, and urinary tract. Cefprozil is effective in treating a wide range of bacterial infections, including those caused by Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Proteus mirabilis.

Applications De Recherche Scientifique

Antibacterial Therapy

Cefprozil is a semi-synthetic second-generation cephalosporin antibiotic. It is commonly used to treat bacterial infections by inhibiting cell wall synthesis, leading to cell lysis and death. Its broad antibacterial spectrum allows it to be effective against a variety of aerobic gram-positive and gram-negative bacteria, as well as some anaerobes . It is particularly effective in treating respiratory tract infections, skin infections, and urinary tract infections caused by susceptible strains of bacteria.

Pharmacokinetics Research

Studies have been conducted to understand the pharmacokinetics of Cefprozil. This includes assessing its bioavailability, distribution, metabolism, and excretion. Research has shown that Cefprozil has good oral absorption, with peak plasma concentrations occurring within 1-2 hours post-administration. It is metabolized in the liver and excreted primarily in the urine . Understanding the pharmacokinetics of Cefprozil is crucial for determining appropriate dosing regimens to maximize therapeutic efficacy while minimizing the risk of toxicity.

Bioequivalence Studies

Cefprozil has been the subject of bioequivalence studies, which compare the bioavailability of different formulations of the drug. For instance, studies have compared the pharmacokinetic profiles of Cefprozil for suspension and granule formulations in healthy volunteers. These studies are essential for ensuring consistent therapeutic effects across different product formulations .

Clinical Efficacy Trials

Cefprozil has been evaluated in clinical trials for its efficacy in treating various infections. These trials often compare Cefprozil to other antibiotics to establish its relative effectiveness and safety profile. Such trials have supported the use of Cefprozil in treating conditions like pharyngitis and tonsillitis, among others .

Mécanisme D'action

Target of Action

Cefprozil, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

Cefprozil interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cefprozil is the synthesis of the bacterial cell wall. By inhibiting the PBPs, Cefprozil disrupts the final transpeptidation step of peptidoglycan synthesis, a key component of the bacterial cell wall . This disruption leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

Cefprozil exhibits linear pharmacokinetics relative to dose size . After oral administration of a 500 mg dose, maximal plasma concentrations of approximately 10 mg/L are achieved 1-2 hours post-administration . Approximately 94% of the dose is absorbed, and 60%-70% is excreted in the urine as unchanged drug . These properties impact the bioavailability of Cefprozil, influencing its effectiveness in treating infections.

Result of Action

The molecular and cellular effects of Cefprozil’s action result in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, Cefprozil causes the bacterial cells to lyse, or break apart . This lysis leads to the death of the bacteria, effectively treating the infection.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cefprozil. For instance, the presence of food in the stomach can affect the absorption of Cefprozil, potentially impacting its bioavailability . Additionally, the specific strain of bacteria and its resistance or susceptibility to Cefprozil can also influence the drug’s efficacy .

Propriétés

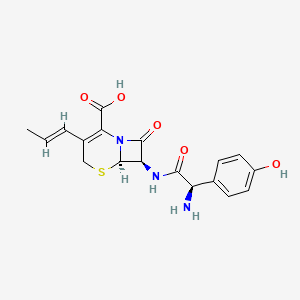

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-ZAMMOSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873545 | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cefprozil | |

CAS RN |

92676-86-3, 92665-29-7 | |

| Record name | trans-Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil anhydrous, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218-225 °C | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q & A

Q1: What is the mechanism of action of cefprozil?

A: Cefprozil, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis. [, , ] This binding inhibits the transpeptidation and transglycosylation reactions, leading to a weakened cell wall and ultimately bacterial cell death. [, , ]

Q2: Which bacterial species is cefprozil effective against?

A2: Cefprozil exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. In vitro studies demonstrate its effectiveness against a range of clinically relevant pathogens, including:

- Gram-positive:

- Gram-negative:

Q3: Does cefprozil possess activity against anaerobic bacteria?

A: Cefprozil demonstrates in vitro activity against certain anaerobic species, including: []

Q4: What is the bioavailability of cefprozil?

A: Cefprozil exhibits excellent oral bioavailability. Studies in humans indicate an absolute bioavailability of approximately 89-94% for the cis isomer, the predominant and more potent form of the drug. []

Q5: How does food intake influence cefprozil absorption?

A: A study comparing the pharmacokinetics of cefprozil and cefaclor under fasting and fed conditions revealed that while food intake significantly reduced the absorption rate and peak plasma concentration of cefaclor, cefprozil absorption remained largely unaffected. []

Q6: Does cefprozil penetrate well into tissues and fluids?

A: Cefprozil demonstrates favorable tissue penetration. Research indicates that it achieves therapeutic concentrations in various sites, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [, ] This penetration contributes to its efficacy in treating infections at these sites.

Q7: How is cefprozil eliminated from the body?

A: Cefprozil is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, ] Studies indicate a mean urinary recovery of approximately 60%. [, ]

Q8: What are the mechanisms of resistance to cefprozil?

A: Resistance to cefprozil, like other beta-lactams, can arise from several mechanisms, including: []

Q9: Does cross-resistance exist between cefprozil and other antibiotics?

A: Cross-resistance can occur between cefprozil and other beta-lactam antibiotics, particularly those that share similar PBP binding profiles or are susceptible to the same beta-lactamases. []

Q10: Has cefprozil demonstrated clinical efficacy in treating infections?

A: Cefprozil has proven effective in treating various bacterial infections, supported by numerous clinical trials. [, , , , , , , , ] It has shown comparable or superior efficacy to other commonly prescribed antibiotics, including other cephalosporins, in treating infections such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)